molecular formula C19H23N3O3 B244056 N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide

N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide

Cat. No. B244056
M. Wt: 341.4 g/mol
InChI Key: DVENTXCPNSQRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide, also known as F 11440, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

F 11440 acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic applications in the treatment of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
F 11440 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic and antidepressant effects, vasodilatory effects, and potential therapeutic applications in the treatment of schizophrenia and other psychotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of F 11440 is its selectivity for the 5-HT1A receptor, which allows for more targeted and specific research. However, one limitation of F 11440 is its relatively low potency, which may require higher concentrations for effective research.

Future Directions

There are several potential future directions for research on F 11440. One area of interest is the potential for F 11440 as a treatment for hypertension, given its vasodilatory effects. Additionally, further research on the anxiolytic and antidepressant effects of F 11440 may have potential applications in the treatment of anxiety and depression. Finally, continued research on the potential therapeutic applications of F 11440 in the treatment of schizophrenia and other psychotic disorders may lead to new treatment options for these conditions.

Synthesis Methods

The synthesis of F 11440 involves the reaction of 4-(furan-2-ylcarbonyl)piperazine with 4-bromo-1-butanol in the presence of a palladium catalyst. The resulting product is then treated with N-(4-aminophenyl)butanamide to yield F 11440.

Scientific Research Applications

F 11440 has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and cardiology. In neuroscience, F 11440 has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, F 11440 has been studied for its potential as a treatment for schizophrenia and other psychotic disorders. In cardiology, F 11440 has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.

properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C19H23N3O3/c1-2-4-18(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)19(24)17-5-3-14-25-17/h3,5-9,14H,2,4,10-13H2,1H3,(H,20,23)

InChI Key

DVENTXCPNSQRSP-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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